4-hydroxy-5-{(1E)-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione
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Overview
Description
4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a hydroxy group, a triazole ring, and a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a thiourea derivative and a carbonyl compound.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-1-(4-Methylbenzyl)-3-Chloro-4-[(4-Chlorophenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One
- 4-Hydroxy-5-Methyl-3(2H)-Furanone
Uniqueness
4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is unique due to its combination of a hydroxy group, a triazole ring, and a thiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H15N5O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(E)-C-methyl-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]carbonimidoyl]-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C16H15N5O3S/c1-9-3-5-11(6-4-9)7-21-8-17-15(20-21)18-10(2)12-13(22)19-16(24)25-14(12)23/h3-6,8,23H,7H2,1-2H3,(H,19,22,24)/b18-10+ |
InChI Key |
ILHJWTGZVDTOMS-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)/N=C(\C)/C3=C(SC(=O)NC3=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)N=C(C)C3=C(SC(=O)NC3=O)O |
Origin of Product |
United States |
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